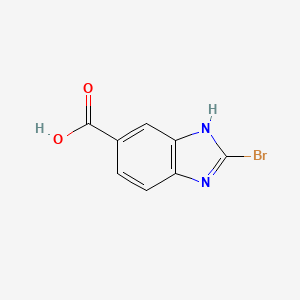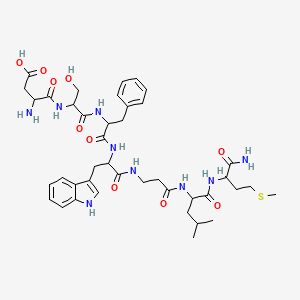
1H-Benzimidazole-6-carboxylic acid, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-6-carboxylic acid, 2-bromo-: is a heterocyclic compound with the following chemical formula:
C9H6BrN3O2
. It belongs to the imidazole family, which is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles exhibit both acidic and basic properties due to the presence of two nitrogen atoms .Preparation Methods
Synthetic Routes: Several synthetic routes can yield 1H-Benzimidazole-6-carboxylic acid, 2-bromo- . One common approach involves the bromination of 1H-Benzimidazole-6-carboxylic acid , which introduces the bromine substituent at the desired position . The detailed reaction conditions and mechanisms would depend on the specific synthetic method employed.
Industrial Production: While information on large-scale industrial production methods for this compound is limited, it is likely that specialized chemical manufacturers utilize efficient and scalable processes to produce it.
Chemical Reactions Analysis
Reactivity:
1H-Benzimidazole-6-carboxylic acid, 2-bromo-: can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.
Oxidation and Reduction Reactions: Depending on the reaction conditions, the compound may undergo oxidation or reduction.
Acid-Base Reactions: Due to its amphoteric nature, it can act as both an acid and a base.
Bromination: Bromine or a brominating agent (e.g., N-bromosuccinimide) is commonly used for introducing the bromine substituent.
Base-Catalyzed Hydrolysis: To convert the ester form of the compound to the carboxylic acid.
Major Products: The major products formed during these reactions would include various derivatives of 1H-Benzimidazole-6-carboxylic acid, 2-bromo- based on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Building Block: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Antibacterial and Antifungal Properties: Some derivatives exhibit antibacterial and antifungal activities.
Biological Studies: It may be used as a probe in biological studies due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The specific mechanism by which 1H-Benzimidazole-6-carboxylic acid, 2-bromo- exerts its effects would depend on its derivatives and intended applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
. Its uniqueness lies in the presence of the bromine substituent at the 2-position.
Properties
CAS No. |
933730-03-1 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
QYNMDHIBASYCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)




![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)


![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)


